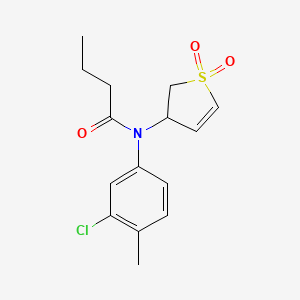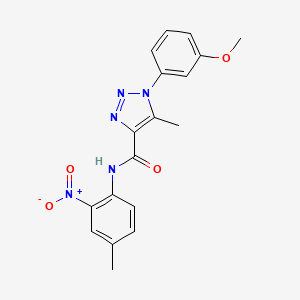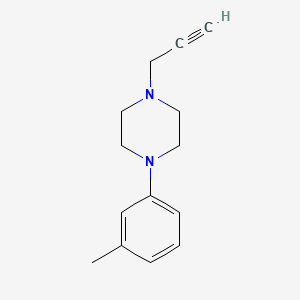
Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a complex organic compound featuring a thiadiazole ring, a piperidine moiety, and a benzoate ester
Mecanismo De Acción
Target of Action
“Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate” is a complex organic compound that contains a thiadiazole ring. Thiadiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
Many thiadiazole derivatives are known to interact with various biological targets due to their ability to form stable complexes with various enzymes and receptors .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways this compound might affect. Thiadiazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Based on the known activities of other thiadiazole derivatives, this compound could potentially have a wide range of effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl benzoate under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Piperidine Attachment: The piperidine moiety is introduced through a nucleophilic substitution reaction. The thiadiazole derivative is reacted with piperidine in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring, converting them to amines.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the bioactivity of the thiadiazole ring.
Antimicrobial Agents: Thiadiazole derivatives have shown promise as potent antimicrobial agents.
Pharmacological Studies: The compound is used in pharmacological studies to understand its interaction with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate: This compound is unique due to the specific substitution pattern on the thiadiazole ring and the presence of the piperidine moiety.
1,3,4-Thiadiazole Derivatives: Other derivatives include those with different substituents on the thiadiazole ring, which can alter their biological activity and pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the bioactive thiadiazole ring with a piperidine moiety and a benzoate ester, potentially enhancing its biological activity and making it a valuable candidate for drug development.
Propiedades
IUPAC Name |
methyl 4-[[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-18-19-16(23-12)14-7-9-20(10-8-14)11-13-3-5-15(6-4-13)17(21)22-2/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGZAIJYOUAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2615375.png)





![2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2615385.png)
![2,2,2-trifluoroethyl N-{2-[(cyanomethyl)(cyclopropyl)carbamoyl]ethyl}carbamate](/img/structure/B2615387.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2615390.png)
![4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2615392.png)
![1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2615393.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2615395.png)

